molecular formula C10H13BrN2O2 B12979544 (5-Bromopyrimidin-2-yl)methyl pivalate CAS No. 1400807-81-9

(5-Bromopyrimidin-2-yl)methyl pivalate

Cat. No.: B12979544
CAS No.: 1400807-81-9
M. Wt: 273.13 g/mol
InChI Key: BWLORVRFFSNPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyrimidin-2-yl)methyl pivalate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the 5-position and a pivalate ester group at the 2-position of the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)methyl pivalate typically involves the bromination of a pyrimidine precursor followed by esterification with pivalic acid. One common method is as follows:

    Bromination: The starting material, 2-methylpyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated intermediate is then reacted with pivalic acid (trimethylacetic acid) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)methyl pivalate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic aromatic substitution (SNAr) reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

    Reduction: Formation of 2-methylpyrimidine.

    Oxidation: Formation of 2-carboxypyrimidine derivatives.

Scientific Research Applications

(5-Bromopyrimidin-2-yl)methyl pivalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)methyl pivalate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pivalate ester group can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyrimidin-2-yl)methyl pivalate is unique due to the presence of both a bromine atom and a pivalate ester group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

1400807-81-9

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

(5-bromopyrimidin-2-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)9(14)15-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3

InChI Key

BWLORVRFFSNPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=NC=C(C=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.